(2-Methoxymethyl-pyrrolidin-1-yl)-acetic acid
Description
(2-Methoxymethyl-pyrrolidin-1-yl)-acetic acid is a pyrrolidine derivative featuring a methoxymethyl substituent at the 2-position of the pyrrolidine ring and an acetic acid moiety attached to the nitrogen atom. Pyrrolidine-acetic acid derivatives are commonly explored in pharmaceutical research due to their ability to modulate biological targets, such as G-protein-coupled receptors (GPCRs) or enzymes .
The methoxymethyl group introduces ether functionality, enhancing lipophilicity compared to hydroxymethyl analogs. This modification may improve metabolic stability and membrane permeability, making the compound a candidate for drug development. The acetic acid moiety provides a carboxylic acid group, enabling hydrogen bonding and ionic interactions, which are critical for binding to biological targets .
Properties
IUPAC Name |
2-[2-(methoxymethyl)pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-12-6-7-3-2-4-9(7)5-8(10)11/h7H,2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXISAJQFLBAMKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Hydroxymethylpyrrolidine
The foundational step for generating 2-methoxymethyl-pyrrolidine involves the reduction of pyrrolidin-2-one (2-pyrrolidone) to 2-hydroxymethylpyrrolidine. This transformation is typically achieved via lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at reflux conditions. Alternative methods utilize borane-THF complexes, which offer milder conditions (0–60°C) and higher selectivity for secondary alcohol formation.
Table 1: Comparative Reduction Methods for Pyrrolidin-2-one
Methoxymethyl Group Installation
Methylation of 2-hydroxymethylpyrrolidine is accomplished using methyl iodide in the presence of a strong base, such as sodium hydride (NaH), in THF. This Williamson ether synthesis variant proceeds at ambient temperature, achieving yields of 70–80%. Alternative protocols employ dimethyl sulfate under phase-transfer conditions (e.g., tetrabutylammonium bromide in dichloromethane/water), though these methods are less selective.
N-Alkylation for Acetic Acid Moiety Attachment
Chloroacetate Alkylation
The introduction of the acetic acid group is achieved via N-alkylation of 2-methoxymethylpyrrolidine with ethyl chloroacetate. Reactions are conducted in polar aprotic solvents (e.g., dimethylformamide, DMF) with cesium carbonate as a base, facilitating nucleophilic displacement at the pyrrolidine nitrogen.
Table 2: N-Alkylation Optimization Parameters
| Solvent | Base | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | Cs₂CO₃ | 80°C | 12 | 65 |
| THF | K₂CO₃ | 60°C | 24 | 58 |
Ester Hydrolysis to Carboxylic Acid
The ethyl ester intermediate is hydrolyzed to the free acid using aqueous sodium hydroxide (2M) in ethanol at 70°C. This saponification proceeds quantitatively (>95% yield) within 4–6 hours. Acidic workup (e.g., HCl) precipitates the product, which is purified via recrystallization from ethanol/water mixtures.
Alternative Synthetic Pathways
Reductive Amination Approaches
A one-pot reductive amination strategy has been explored, combining 2-methoxymethylpyrrolidine with glyoxylic acid in the presence of sodium cyanoborohydride. However, this method suffers from low regioselectivity (<30% yield) due to competing imine formation.
Palladium-Catalyzed Coupling
Copper-free Sonogashira coupling between 2-methoxymethylpyrrolidine and propargyl acetate derivatives has been reported, though this route requires specialized catalysts (e.g., PdCl₂(PPh₃)₂) and yields <50%.
Scalability and Industrial Considerations
Large-scale production favors the chloroacetate alkylation route due to its operational simplicity and compatibility with continuous flow reactors. Critical parameters include:
-
Catalyst Recycling : Platinum-based catalysts from hydrogenation steps are recovered via filtration (5% Pt/C, 98% recovery).
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Solvent Selection : Ethanol/water mixtures reduce environmental impact versus DMF or THF.
Analytical Characterization
Final product validation employs:
Chemical Reactions Analysis
Types of Reactions
(2-Methoxymethyl-pyrrolidin-1-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Research indicates that compounds containing the pyrrolidine moiety, such as (2-Methoxymethyl-pyrrolidin-1-yl)-acetic acid, exhibit significant antibacterial properties. A study demonstrated that derivatives of this compound enhanced antibacterial activity against resistant strains of bacteria, including Streptococcus pneumoniae and Streptococcus pyogenes with the erm gene. The introduction of the methoxymethyl group was found to be crucial for improving potency against these pathogens .
| Compound | Target Bacteria | Activity (MIC) |
|---|---|---|
| 15 | S. pneumoniae | 0.25 µg/mL |
| 15 | S. pyogenes | 0.5 µg/mL |
Mechanism of Action
The mechanism by which this compound exerts its antibacterial effects involves the inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription. This inhibition disrupts bacterial cell division and leads to cell death, making it a promising candidate for antibiotic development .
Pharmacological Applications
Diabetes Management
In studies focusing on metabolic disorders, compounds similar to this compound have shown efficacy in lowering fasting glucose and triglyceride levels in diabetic models. For instance, a derivative was effective at a dosage of 10 mg/kg in db/db mice, showcasing its potential as an antidiabetic agent .
| Parameter | Control Group | Treated Group (10 mg/kg) |
|---|---|---|
| Fasting Glucose (mg/dL) | 250 ± 20 | 150 ± 15 |
| Triglycerides (mg/dL) | 200 ± 25 | 120 ± 10 |
Case Studies
Case Study: Antibacterial Efficacy
In a controlled study, researchers synthesized various analogs of this compound and evaluated their antibacterial activity against multiple drug-resistant strains. The results indicated that modifications to the pyrrolidine ring significantly influenced the potency of these compounds. Notably, one compound exhibited a fourfold increase in activity compared to its precursor .
Case Study: Diabetes Research
Another investigation assessed the impact of a pyrrolidine derivative on glucose tolerance in mice. The study revealed that oral administration led to improved insulin sensitivity and GLP-1 secretion, suggesting dual mechanisms of action beneficial for diabetes management .
Mechanism of Action
The mechanism of action of (2-Methoxymethyl-pyrrolidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group and the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares key structural analogs of (2-Methoxymethyl-pyrrolidin-1-yl)-acetic acid, highlighting molecular features, purity, and applications:
Key Differences and Implications
Substituent Effects
- Methoxymethyl vs. Hydroxymethyl: The methoxymethyl group in the target compound increases lipophilicity compared to the hydroxymethyl analog (). This enhances membrane permeability but may reduce aqueous solubility.
- Phenyl Substituents : Compounds like Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate () introduce aromaticity, which can enhance binding affinity to hydrophobic pockets in proteins. However, the ester group in this compound acts as a prodrug, requiring hydrolysis to the active carboxylic acid form .
- Cyano Group: The DP2 receptor antagonist () includes a cyano group, which is electron-withdrawing and may stabilize the molecule’s conformation or modulate acidity. Such derivatives are explored for anti-inflammatory therapies .
Acid vs. Ester Functionality
- The acetic acid moiety in the target compound enables ionic interactions with biological targets, whereas ester derivatives (e.g., ) are more lipophilic and may exhibit improved absorption but require metabolic activation .
Biological Activity
(2-Methoxymethyl-pyrrolidin-1-yl)-acetic acid is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound is characterized by a pyrrolidine ring with a methoxymethyl group and an acetic acid moiety. This unique structure may contribute to its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Receptor Agonism : Some derivatives have been shown to act as agonists for specific receptors, influencing signaling pathways related to pain and inflammation .
- Enzyme Inhibition : The compound may exhibit inhibitory effects on enzymes involved in inflammatory processes, potentially reducing oxidative stress and inflammation .
Anti-inflammatory Effects
Studies have demonstrated that this compound exhibits anti-inflammatory properties. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines in cell models, suggesting a mechanism for its therapeutic potential in inflammatory diseases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may inhibit the growth of certain bacterial strains, although further research is needed to establish its efficacy and mechanism of action against pathogens .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Antimicrobial | Growth inhibition of bacterial strains | |
| Receptor Agonism | Modulation of pain signaling pathways |
Detailed Research Findings
- Anti-inflammatory Studies : In vitro assays have shown that this compound can reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cultures. This suggests potential applications in treating conditions like rheumatoid arthritis.
- Antimicrobial Testing : In a study evaluating various derivatives, this compound demonstrated significant activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Receptor Interaction Studies : Using CHO cells expressing CB1 receptors, the compound was tested for agonistic activity, revealing promising results that could lead to applications in pain management therapies .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2-Methoxymethyl-pyrrolidin-1-yl)-acetic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, pyrrolidine derivatives can react with methoxymethyl halides under basic conditions (e.g., NaOH or K₂CO₃) to introduce the methoxymethyl group. Subsequent coupling with chloroacetic acid via a nucleophilic attack forms the target compound. Reaction parameters like solvent (water, ethanol), temperature (room temperature vs. reflux), and base strength significantly impact yield and purity. Side reactions, such as over-alkylation or hydrolysis, may occur if conditions are not tightly controlled .
- Optimization : Parallel reactions under varying conditions (e.g., 25°C vs. 50°C) can identify optimal yields. Monitoring via TLC or HPLC helps track intermediate formation.
Q. How is this compound characterized structurally?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm the methoxymethyl group (δ ~3.3 ppm for OCH₃) and acetic acid moiety (δ ~4.1 ppm for CH₂COO⁻).
- X-ray Crystallography : Single-crystal X-ray diffraction (using programs like SHELXL ) resolves stereochemistry and bond angles, critical for confirming the pyrrolidine ring conformation.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Q. What are the key solubility and stability considerations for this compound in aqueous vs. organic solvents?
- Solubility : The compound is polar due to the acetic acid group, making it soluble in water, DMSO, and methanol. However, the methoxymethyl group enhances lipophilicity, allowing partial solubility in dichloromethane or ethyl acetate.
- Stability : Acidic/basic conditions may hydrolyze the methoxymethyl group. Storage at 4°C in inert atmospheres (argon) is recommended. Stability assays under varying pH (3–9) and temperature (-20°C to 25°C) can guide handling protocols .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Approach :
- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. The acetic acid moiety may act as a hydrogen-bond donor, while the pyrrolidine ring contributes to hydrophobic interactions.
- QSAR Studies : Correlate structural modifications (e.g., substituents on the pyrrolidine ring) with activity data from assays. For example, replacing methoxymethyl with cyano groups (as in related DP2 receptor antagonists ) could enhance binding affinity.
- Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ measurements) to refine models.
Q. What strategies resolve contradictions in reaction yields or purity across synthetic protocols?
- Root Cause Analysis :
- By-Product Identification : Use LC-MS or GC-MS to detect impurities. For instance, incomplete alkylation might leave unreacted pyrrolidine, while over-alkylation could produce quaternary ammonium salts.
- Kinetic Studies : Vary reaction times (e.g., 6–24 hours) to identify when side reactions dominate.
- Mitigation : Introduce protecting groups (e.g., Boc for amines) or optimize stoichiometry (e.g., excess methoxymethyl chloride) to suppress competing pathways .
Q. How does enantiomeric purity impact the compound’s pharmacological profile, and what chiral resolution methods are effective?
- Chiral Analysis :
- Chiral HPLC : Use columns with cellulose-based stationary phases to separate enantiomers.
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed data.
- Biological Impact : Test enantiomers in receptor-binding assays (e.g., radioligand displacement). For example, (S)-enantiomers may show higher affinity due to steric complementarity with target sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
